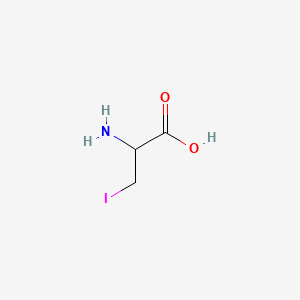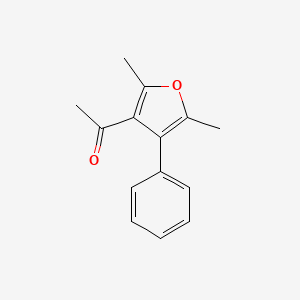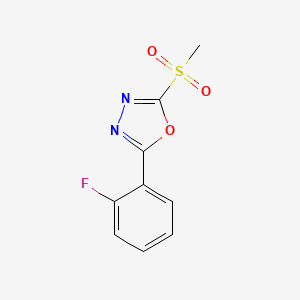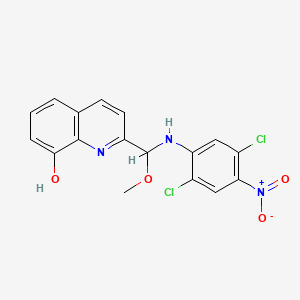
2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a methoxy group, a dichloronitrophenyl group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol typically involves multiple steps:
Chlorination: Chlorine atoms are introduced into the aromatic ring via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The amino group is introduced through amination reactions, which can involve the use of ammonia or amines under specific conditions.
Methoxylation: The methoxy group is introduced via methoxylation reactions, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to control reaction conditions precisely, leading to higher purity and reduced by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(((2,4-Dichloro-5-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol
- 2-(((2,5-Dichloro-4-nitrophenyl)amino)(ethoxy)methyl)quinolin-8-ol
Uniqueness
2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups, along with the quinoline core, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H13Cl2N3O4 |
|---|---|
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
2-[(2,5-dichloro-4-nitroanilino)-methoxymethyl]quinolin-8-ol |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-26-17(12-6-5-9-3-2-4-15(23)16(9)20-12)21-13-7-11(19)14(22(24)25)8-10(13)18/h2-8,17,21,23H,1H3 |
Clave InChI |
HEIZKNRSIZUJSG-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=NC2=C(C=CC=C2O)C=C1)NC3=CC(=C(C=C3Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
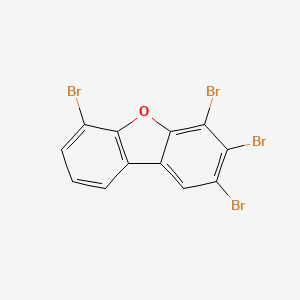
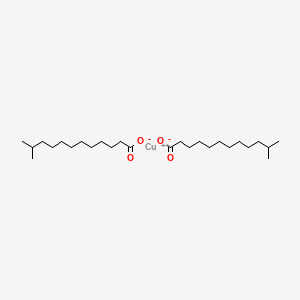
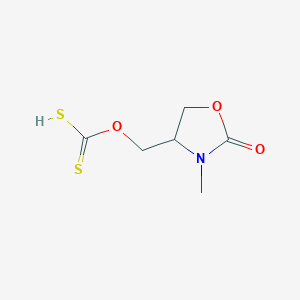
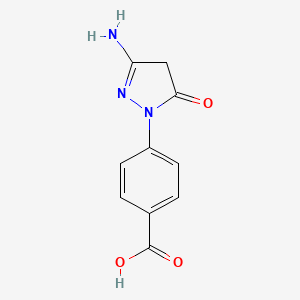
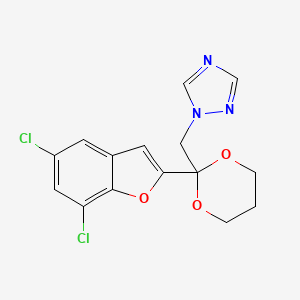
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
